Neochlorogenic acid

概要

説明

準備方法

合成ルートと反応条件: ネオクロロゲン酸は、キナ酸とカフェ酸のエステル化によって合成できます。 この反応では、通常、触媒と特定の反応条件を使用して、目的のエステル結合の形成を保証します .

工業生産方法: ネオクロロゲン酸の工業生産では、多くの場合、天然源からの抽出が行われます。 一般的な方法の1つは、超音波支援抽出であり、効率的で高速、環境に優しい方法です . 抽出溶媒、温度、時間、固体と溶媒の比率、粉砕処理は、抽出効率に影響を与える重要な変数です .

化学反応の分析

反応の種類: ネオクロロゲン酸は、次のようなさまざまな化学反応を起こします。

酸化: ネオクロロゲン酸は、酸化されてキノンなどの酸化生成物を形成できます。

還元: 還元反応では、ネオクロロゲン酸は対応するアルコールに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、キノン、アルコール、およびさまざまな置換誘導体などがあります .

4. 科学研究における用途

ネオクロロゲン酸は、幅広い科学研究に利用されています。

科学的研究の応用

Anti-Inflammatory Applications

Neochlorogenic acid exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Case Study: Inhibition of Inflammation in Lung Cells

A study investigated the effects of this compound on lipopolysaccharide (LPS)-stimulated inflammation in A549 lung cells. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, while also inhibiting the activation of the NF-κB signaling pathway. This suggests its potential as a natural anti-inflammatory agent for respiratory conditions like acute pneumonia .

Table 1: Anti-Inflammatory Effects of this compound

Antioxidant Properties

This compound has demonstrated strong antioxidant capabilities, which contribute to its protective effects against oxidative stress.

Case Study: Protection Against Oxidative Damage

Research has shown that this compound can mitigate oxidative stress in various models, including human tracheal epithelial cells. It effectively reduced reactive oxygen species (ROS) production and improved oxidative stress markers in asthmatic mice, indicating its potential use in managing oxidative stress-related diseases .

Anticancer Effects

This compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Inhibition of Colon Cancer Cell Proliferation

In a study involving human adenocarcinoma Caco-2 cells, this compound significantly reduced cell proliferation rates at varying concentrations. The treatment altered cell morphology and induced apoptosis, suggesting its role as a potential chemotherapeutic agent .

Table 2: Anticancer Effects of this compound

| Study | Cancer Type | Key Findings |

|---|---|---|

| Various Tumors | Induced apoptosis via mitochondrial pathways | |

| Colon Cancer | Reduced proliferation; induced morphological changes |

Hepatoprotective Effects

This compound has shown promise in protecting against liver damage due to its ability to modulate lipid metabolism.

Case Study: Amelioration of Hepatic Lipid Accumulation

A study demonstrated that this compound alleviated hepatic lipid accumulation by activating the SIRT1/AMPK pathway, thereby providing a protective effect against fatty liver disease .

Immunomodulatory Effects

Emerging research indicates that this compound may serve as an immunomodulator, enhancing immune responses.

Case Study: Modulation of Airway Hyperresponsiveness

In asthmatic mice models, this compound treatment improved airway hyperresponsiveness and reduced inflammatory cytokine levels in bronchoalveolar lavage fluid. This suggests its potential role in managing asthma and other allergic conditions .

作用機序

ネオクロロゲン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化作用: フリーラジカルを中和し、スーパーオキシドジスムターゼなどの抗酸化酵素の活性を高めます.

抗炎症作用: ネオクロロゲン酸は、腫瘍壊死因子アルファ、インターロイキン6、一酸化窒素などの炎症性メディエーターの産生を阻害します。

脂質代謝: ステロール調節要素結合タンパク質や脂肪酸合成酵素の発現をダウンレギュレートすることにより、脂質代謝を調節します.

類似化合物との比較

ネオクロロゲン酸は、クロロゲン酸やクリプトクロロゲン酸などの他のカフェオイルキナ酸類と似ています . 特定の異性体形で独特の薬理作用があります .

類似化合物:

クロロゲン酸: 抗酸化作用と抗炎症作用が同様のもう1つの異性体です。

クリプトクロロゲン酸: カフェオイルキナ酸類のもう1つのメンバーで、生物学的活性が同等です.

ネオクロロゲン酸は、その特定の分子構造と影響を与える独自の経路により、さまざまな科学的および産業的用途で貴重な化合物となっています。

生物活性

Neochlorogenic acid (NCA), a lesser-known isomer of chlorogenic acid, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of NCA, focusing on its antioxidant, anti-inflammatory, antitumor, and hepatoprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

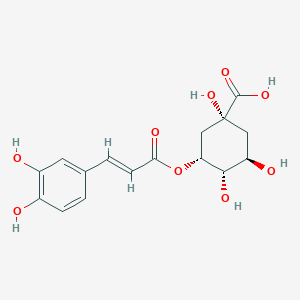

This compound is classified as a caffeoylquinic acid, specifically 5-caffeoylquinic acid. Its molecular formula is , and it is primarily found in plants such as mulberry leaves and Cyclocarya paliurus. The compound exhibits strong solubility in water and is known for its stability under various conditions, making it a candidate for functional foods and nutraceuticals.

1. Antioxidant Activity

NCA exhibits significant antioxidant properties that contribute to its protective effects against oxidative stress. Studies have shown that NCA can enhance the expression of antioxidant enzymes through the activation of the Nrf2/ARE signaling pathway. This pathway is crucial for regulating the cellular response to oxidative stress by promoting the expression of genes encoding antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Effects of this compound

2. Anti-inflammatory Effects

NCA has been reported to possess anti-inflammatory properties, which are beneficial in conditions like non-alcoholic fatty liver disease (NAFLD). In vitro studies demonstrated that NCA downregulates pro-inflammatory cytokines, contributing to reduced inflammation in hepatic cells .

3. Antitumor Activity

Research indicates that NCA enhances the antitumor effects of various treatments. For instance, it was found to potentiate the effects of PYM on oral squamous cell carcinoma (OSCC) by promoting apoptosis through the mitochondrial-dependent apoptotic pathway and cell cycle arrest at the S phase . Additionally, NCA was associated with DNA damage repair mechanisms in certain cancer models, suggesting its role in cancer prevention.

Table 2: Antitumor Effects of this compound

| Study | Cancer Type | Mechanism |

|---|---|---|

| Yang et al. (2020) | OSCC | Enhanced apoptosis and cell cycle arrest . |

| Zhang et al. (2021) | General Tumors | Induced DNA damage repair mechanisms . |

4. Hepatoprotective Effects

NCA has shown promise in protecting against liver damage. In a study involving HepG2 cells, NCA was effective in reducing lipid accumulation by regulating key metabolic pathways involved in lipid synthesis and oxidation . This suggests potential therapeutic applications for conditions like NAFLD.

Case Studies

Several case studies have highlighted the efficacy of NCA in different therapeutic contexts:

- Zebrafish Model : Co-treatment with NCA significantly alleviated developmental malformations caused by lead exposure, indicating its protective role against neurotoxicity .

- HepG2 Cell Line : In vitro experiments demonstrated that NCA could mitigate oleic acid-induced lipid accumulation, suggesting its utility in managing fatty liver disease .

特性

IUPAC Name |

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-NXLLHMKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347903 | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-33-2 | |

| Record name | Neochlorogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Caffeylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。